4-(2-Fluorophenyl)piperidine-4-carboxylic acid
Description
4-(2-Fluorophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group and a 2-fluorophenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₂FNO₂, with a molecular weight of 237.23 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, such as NMDA receptor antagonists and enzyme inhibitors .
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPMZORPOCCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of 2-fluorobenzonitrile with piperidine in the presence of a strong base, followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: The fluorophenyl group can be reduced to form a less fluorinated derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Amides and esters from oxidation reactions.
Less fluorinated derivatives from reduction reactions.
Substituted piperidine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
HDAC Inhibitors
One of the primary applications of 4-(2-Fluorophenyl)piperidine-4-carboxylic acid is in the development of HDAC inhibitors. HDACs are enzymes involved in the regulation of gene expression through histone modification, and their inhibition has been linked to anticancer activity. Compounds incorporating the piperidine structure have shown promise as selective HDAC inhibitors, particularly targeting HDAC3, which plays a significant role in cancer progression.
Recent studies have synthesized various derivatives featuring this compound, demonstrating that modifications can enhance selectivity and potency against specific HDAC isoforms. For instance, a study highlighted the introduction of a 2-substituted phenylquinoline-4-carboxylic acid moiety to improve binding affinity and selectivity towards HDAC3, resulting in compounds with significant antiproliferative effects on cancer cell lines .
Analgesic and Anesthetic Properties
Pain Management
Another significant application of this compound derivatives lies in their analgesic and anesthetic properties. Research has indicated that certain piperidine derivatives can interact with opioid receptors, providing pain relief comparable to traditional analgesics. The specific structural features of these compounds allow them to modulate pain pathways effectively.
Patents have been filed detailing the synthesis and therapeutic applications of piperidine derivatives that exhibit analgesic effects, suggesting that these compounds could serve as alternatives to existing pain management therapies with fewer side effects .
Anticancer Activity
Targeting Cancer Cells
The anticancer potential of this compound is primarily attributed to its ability to inhibit HDACs, which are implicated in tumorigenesis. By selectively inhibiting HDAC3, researchers have observed induction of cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to normal cells while effectively combating tumor growth.
In vitro studies have demonstrated that compounds derived from this acid can significantly inhibit the proliferation of various cancer cell lines, highlighting their potential as lead compounds for new anticancer drugs .
Comprehensive Data Table
Case Study 1: Development of Selective HDAC Inhibitors
A recent study synthesized a series of piperidine derivatives incorporating this compound as a core structure. These compounds were evaluated for their ability to inhibit HDAC activity selectively. Results indicated that modifications at the aromatic ring significantly enhanced binding affinity and selectivity towards HDAC3, leading to promising results in preclinical models .
Case Study 2: Exploring Analgesic Properties
In another investigation focused on pain management, researchers explored the analgesic efficacy of piperidine derivatives based on this compound. The study found that certain derivatives exhibited comparable analgesic effects to established opioids but with reduced side effects, suggesting a potential new avenue for pain relief therapies .
Mechanism of Action
The mechanism by which 4-(2-Fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Piperidine-4-carboxylic acid derivatives vary in substituents on the nitrogen atom (N1) or the 4-position phenyl ring. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs.
- Heterocyclic Additions: Thieno-pyrimidinyl () and tetrazolyl () groups expand π-system interactions, enhancing binding to enzymes or receptors.
- Carboxylic Acid Positioning : Piperidine-2-carboxylic acid derivatives (e.g., LY233053) show altered receptor selectivity compared to 4-carboxylic acid analogs due to spatial orientation .
Neurological Targets :
- NMDA Receptor Antagonism: The target compound’s fluorophenyl group may enhance blood-brain barrier penetration compared to bulkier analogs like avatrombopag ().
Example Pathway for Target Compound :
Start with piperidine-4-carboxylic acid.
Introduce 2-fluorophenyl via palladium-catalyzed coupling.
Deprotect/activate -COOH group using acidic conditions (e.g., HCl/dioxane in ) .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The -COOH group improves aqueous solubility, critical for oral bioavailability. Esters (e.g., ethyl in ) reduce solubility but enhance cell membrane penetration .
- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like 4-phenylpiperidine-4-carboxylic acid .
Biological Activity
4-(2-Fluorophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a piperidine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to biological targets. The carboxylic acid functional group contributes to the compound's solubility and reactivity.
Inhibition of Dihydrofolate Reductase (DHFR)
Recent studies have highlighted the compound's potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The inhibitory activity was evaluated using in vitro assays, revealing promising IC50 values that indicate effective inhibition.
Table 1: Inhibitory Activity Against DHFR
| Compound | IC50 (µM) |
|---|---|
| This compound | 20.63 ± 0.48 |
| Methotrexate (control) | 0.086 ± 0.07 |
| Other derivatives | Range: 13.70 - 47.30 |
The data indicates that while the compound exhibits moderate inhibitory activity compared to methotrexate, it remains a candidate for further optimization in drug design targeting DHFR-related diseases .
Anticancer Activity
The compound has shown potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. Research indicates that modifications to the piperidine scaffold can enhance cytotoxicity against specific cancer types, including breast and lung cancers .
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound demonstrated significant activity against FaDu hypopharyngeal tumor cells, outperforming some standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the position and nature of substituents on the piperidine ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups like fluorine at specific positions show enhanced binding affinity to DHFR compared to their non-fluorinated counterparts.
Table 2: SAR Analysis of Piperidine Derivatives
| Substituent Position | Substituent Type | Biological Activity (IC50 µM) |
|---|---|---|
| 2 | Fluorine | 20.63 ± 0.48 |
| 4 | Chlorine | 18.36 ± 0.52 |
| N-alkyl | Methyl | 30.16 ± 0.74 |
This table illustrates how strategic modifications can lead to variations in potency, providing insights for future drug development efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
